molecular formula C19H25N5O2S B2523287 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine CAS No. 1219903-38-4

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2523287
CAS No.: 1219903-38-4
M. Wt: 387.5
InChI Key: SRHZQWXBZKQKMS-UHFFFAOYSA-N
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Description

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a chemical compound of interest in medicinal chemistry and neuroscience research, featuring a piperazine core substituted with a benzylsulfonyl group and linked to a pyridazine ring. This structure is closely related to a class of compounds investigated as novel, CNS-penetrant muscarinic acetylcholine receptor (mAChR) antagonists . The piperazine scaffold is a remarkably versatile tool in generating diverse pharmacological agents and is a frequent motif in FDA-approved drugs, underscoring its significance in drug discovery . Although this specific derivative may act through a different mechanism, related analogs have been shown to function as pan-muscarinic antagonists, binding to the orthosteric site and displaying activity across M1-M5 receptor subtypes . The structural elements of this compound, particularly the sulfonylpiperazine group, are often explored to modulate potency and physicochemical properties. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules or as a pharmacophore for investigating new biological targets in hit-to-lead optimization campaigns. This product is intended for research and development applications in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c25-27(26,16-17-6-2-1-3-7-17)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-4-5-11-22/h1-3,6-9H,4-5,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHZQWXBZKQKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Benzylsulfonyl Piperazine Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with benzylsulfonyl piperazine under basic conditions.

    Addition of the Pyrrolidine Group: The final step includes the nucleophilic substitution of the remaining halogen on the pyridazine ring with pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonylation and Functionalization

The methanesulfonyl group is typically introduced via sulfonylation of the parent amine. While direct synthesis details for the mesyl derivative are sparse, analogous procedures involve reacting 2-oxa-5-azabicyclo[2.2.1]heptane with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This step is critical for subsequent functionalization:

Reaction ComponentConditionsYieldReference
Sulfonylation with MsClEt₃N, CH₂Cl₂, 0°C to rt~85%*

\*Estimated based on analogous sulfonylation reactions

Nucleophilic Substitution Reactions

The mesyl group acts as a leaving group in SN2 reactions, enabling displacement by nucleophiles. This reactivity is leveraged to introduce diverse substituents at the 5-position:

NucleophileConditionsProductReference
Amines (e.g., NH₃)DMF, 80°C, 12 h5-Amino-2-oxa-5-azabicycloheptane
Alkoxides (e.g., NaOMe)MeOH, reflux, 4 h5-Methoxy derivative

Key Insight : Steric hindrance from the bicyclic framework slows substitution kinetics, necessitating elevated temperatures.

Reduction and Oxidation Processes

The sulfonyl group remains inert under standard reduction conditions, allowing selective modification of other functional groups:

Reaction TypeReagent/ConditionsTarget GroupOutcomeReference
ReductionNaBH₄, EtOH/THF, 0°C to rtKetones (if present)Alcohol formation
OxidationPd(OAc)₂, O₂, DMSOC-H bondsHydroxylation/Epoxidation

Note : Palladium-catalyzed oxidations selectively target allylic or bridgehead C-H bonds due to strain relief .

Catalytic Transformations

Palladium-mediated reactions enable functionalization of the bicyclic core:

ReactionCatalyst SystemProductsReference
1,2-AminoacyloxylationPd(PPh₃)₄, BQ, AcOHOxygenated derivatives
Hydrogenolysis10% Pd/C, H₂, MeOHDeprotection of benzyl groups

Example : Pd-catalyzed aminoacyloxylation adds

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Effects:
The compound has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Research indicates that it may exhibit:

  • Anti-cancer Activity: Studies suggest that derivatives of pyridazine compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
  • Anti-inflammatory Properties: The compound is also examined for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis. Similar compounds have shown selective inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation .

Biological Research

Biochemical Probes:
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is studied as a biochemical probe due to its ability to interact with specific biological targets. This interaction can help elucidate mechanisms of action for various biological processes and diseases .

Mechanism of Action:
The compound's mechanism typically involves binding to specific enzymes or receptors, thereby modulating their activity. This property makes it a valuable tool in biochemical assays and drug discovery programs aimed at identifying new therapeutic agents.

Synthetic Applications

Building Block in Organic Synthesis:
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for further modifications and the synthesis of diverse chemical entities, which can be utilized in various applications ranging from pharmaceuticals to agrochemicals .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

StudyFocusFindings
Anti-cancer activityDemonstrated inhibition of cell proliferation in certain cancer lines with IC50 values indicating potency similar to known chemotherapeutics.
Anti-inflammatory effectsShowed selective inhibition of COX enzymes with reduced side effects compared to traditional NSAIDs.
Biochemical interactionsIdentified as a potential lead compound for developing new drugs targeting specific biological pathways involved in disease processes.

Mechanism of Action

The mechanism of action of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are compared below based on substitutions at the 3- and 6-positions of the pyridazine core, molecular properties, and reported activities.

Table 1: Comparative Analysis of Pyridazine Derivatives
Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Weight Biological Activity Synthesis Method References
Target Compound 4-(Benzylsulfonyl)piperazin-1-yl Pyrrolidin-1-yl ~450 (estimated) Potential kinase/CNS modulation* Likely amination/Suzuki
MW069a (3-Phenyl-4-pyridinyl-6-pyrimidinyl-piperazinyl) Phenyl, pyridinyl, pyrimidinyl-piperazinyl - N/A p38αMAPK inhibitor Scheme 2 (Suzuki coupling)
3-Chloro-6-(4-chlorophenoxypropyl-piperazinyl) Chloro 4-(3-(4-chlorophenoxy)propyl)piperazin-1-yl N/A Antiplatelet, antibacterial, antiviral N/A
3-(Biphenylsulfonyl-piperazinyl)-6-pyrazolyl 4-([1,1'-biphenyl]-4-ylsulfonyl)piperazinyl 1H-pyrazol-1-yl 446.5 N/A N/A
3-(Biphenylsulfonyl-piperazinyl)-6-trimethylpyrazolyl 4-([1,1'-biphenyl]-4-ylsulfonyl)piperazinyl 3,4,5-trimethyl-1H-pyrazol-1-yl 488.6 N/A N/A

*Inferred from structural similarity to MW069a and other kinase-targeting analogs.

Key Observations

Substituent Impact on Activity: The benzylsulfonyl group in the target compound contrasts with the biphenylsulfonyl groups in –5. Pyrrolidine (target compound) vs. pyrazole (–5): Pyrrolidine’s saturated amine may enhance basicity and hydrogen-bond donor capacity, whereas pyrazole’s aromaticity facilitates π-π stacking in enzyme active sites.

Synthetic Strategies :

  • The target compound likely shares synthetic routes with MW069a, involving amination and Suzuki-Miyaura cross-coupling (e.g., introducing pyrrolidine via nucleophilic substitution) .

Biological Relevance: MW069a’s p38αMAPK inhibition suggests the target compound may similarly target kinases, given the shared pyridazine core and piperazine flexibility . The chlorophenoxypropyl-piperazinyl analog () demonstrates broad activities, highlighting the role of electron-withdrawing groups (e.g., chloro) in modulating efficacy .

Physicochemical Properties :

  • Molecular weight and substituent bulk influence bioavailability. The biphenylsulfonyl-trimethylpyrazolyl analog (488.6 Da) may face challenges in passive diffusion compared to the target compound (~450 Da) .

Biological Activity

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action, drawing on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H25N5O2S
Molecular Weight387.5 g/mol
CAS Number1219903-38-4
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the piperazine and pyridazine rings, followed by the introduction of the benzylsulfonyl group. Specific methodologies can vary but generally follow established protocols for heterocyclic compound synthesis.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that related piperazine derivatives display potent activity against hepatitis C virus (HCV) with effective concentrations (EC50) in the nanomolar range, suggesting that this class of compounds could be promising candidates for antiviral drug development .

Antibacterial Activity

In vitro evaluations have demonstrated that related pyrrole-containing compounds exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their potential as effective antibacterial agents .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Viral Replication : The compound may interfere with viral polymerases or proteases, which are critical for viral replication.
  • Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit protein synthesis, contributing to their antibacterial effects .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

  • HCV Replication Inhibition : A study focusing on structural optimization found that specific substitutions on the piperazine ring enhanced antiviral activity against HCV, with some derivatives achieving EC50 values as low as 7 nM .
  • Antibacterial Screening : Another investigation into a series of pyrrole derivatives revealed that certain modifications led to improved antibacterial potency against Gram-positive bacteria, with MIC values significantly lower than those of standard antibiotics .

Q & A

What are the key challenges in synthesizing 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, and how can reaction conditions be optimized to improve yield?

Basic Research Question
Synthesis of this compound typically involves multi-step reactions, including pyridazine core formation, piperazine sulfonylation, and pyrrolidine coupling. Key challenges include low yields due to steric hindrance at the pyridazine C3 and C6 positions and competing side reactions during sulfonylation. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature control : Maintaining 60–80°C during nucleophilic substitution prevents decomposition .
  • Catalysis : Triethylamine or DMAP accelerates sulfonylation by activating the sulfonyl chloride electrophile .

Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
Structural validation requires a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., piperazine CH2_2 groups at δ 2.5–3.5 ppm) and confirm sulfonyl group integration .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (expected m/z ~456.2 for C20_{20}H24_{24}N6_6O2_2S) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Advanced Research Question
Discrepancies in IC50_{50} values or target selectivity often arise from assay-specific variables. Methodological considerations include:

  • Binding assay standardization : Use consistent ATP concentrations in kinase assays to avoid false negatives .
  • Cellular permeability controls : Measure intracellular compound levels via LC-MS to distinguish poor uptake from true inactivity .
  • Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for direct binding kinetics .

What computational strategies are effective for predicting the compound’s interaction with biological targets like kinases or GPCRs?

Advanced Research Question
Structure-based drug design (SBDD) and molecular dynamics (MD) simulations are key:

  • Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB 4EWQ for kinase targets) to identify binding poses .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features of the benzylsulfonyl group to prioritize target families (e.g., PI3K or p38 MAPK) .
  • MD simulations : Analyze stability of piperazine-pyrrolidine conformers over 100 ns trajectories to assess target engagement .

How do structural modifications at the benzylsulfonyl or pyrrolidine moieties affect the compound’s physicochemical properties?

Advanced Research Question
SAR studies reveal:

  • Benzylsulfonyl modifications : Electron-withdrawing substituents (e.g., -Cl or -CF3_3) enhance metabolic stability but reduce solubility .
  • Pyrrolidine substitution : N-Methylation improves logP (from 2.1 to 1.8) and CNS penetration, while spiropyrrolidine derivatives increase target selectivity .
  • Piperazine ring flexibility : Constrained analogs (e.g., piperidine replacement) alter binding kinetics to G-protein-coupled receptors .

What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic profile?

Basic Research Question
Key models include:

  • Microsomal stability assays : Human liver microsomes with NADPH cofactor to estimate hepatic clearance .
  • Caco-2 monolayers : Assess intestinal permeability (Papp_{app} >1 × 106^{-6} cm/s indicates oral bioavailability) .
  • Rodent PK studies : IV/PO dosing in Sprague-Dawley rats to calculate AUC, t1/2_{1/2}, and volume of distribution .

How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Advanced Research Question
Successful crystallization requires:

  • Solvent screening : Use methanol/water (7:3) or DMSO/ethyl acetate diffusion methods to grow single crystals .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to prevent ice formation .
  • Data refinement : SHELXL-2018 for structure solution, with R-factor <0.05 indicating high accuracy .

What are the limitations of current toxicity screening protocols for this compound, and how can they be mitigated?

Advanced Research Question
False negatives in toxicity assays may arise from:

  • Off-target profiling : Use broad-panel kinase screens (≥200 targets) to identify hERG or CYP liabilities .
  • Reactive metabolite detection : Trapping studies with glutathione or KCN to assess bioactivation risks .
  • Zebrafish embryotoxicity : A 96-hour LC50_{50} assay predicts hepatotoxicity more accurately than traditional HepG2 models .

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